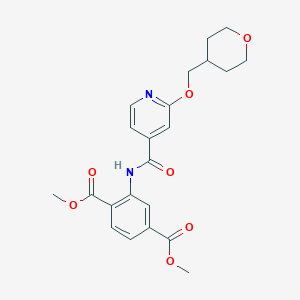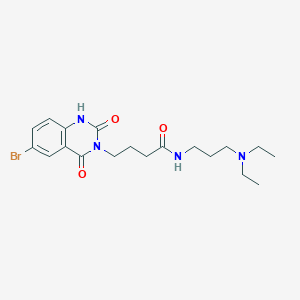
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide is a useful research compound. Its molecular formula is C19H27BrN4O3 and its molecular weight is 439.354. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- Synthesis and Pharmacological Exploration: The compound's derivatives are synthesized for their pharmacological importance, focusing on anti-inflammatory, analgesic, and anti-bacterial activities. These derivatives include 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-Amino-5-(6-bromo-3, 4-dihydro-2-phenyl-4-oxoquinazolin-3yl) methyl-1, 3, 4-triazin-2-thiol. These compounds show promising pharmacological activities compared to standards (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antitumor Properties
- Antitumor Agent Development: Novel derivatives of this compound have been synthesized and evaluated for their antitumor activities. Specifically, certain derivatives show significant potency against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 cell lines, suggesting potential as antitumor agents (Al-Romaizan, Ahmed, & Elfeky, 2019).
Anti-Inflammatory Activities
- Investigating Anti-Inflammatory Effects: Various derivatives, particularly those with substitutions, have demonstrated potent anti-inflammatory activity. Some compounds in this series showed more effective anti-inflammatory results compared to phenylbutazone, a standard anti-inflammatory drug (Bhati, 2013).
Anticonvulsant Activity
- Exploration in Anticonvulsant Applications: Research into derivatives of this compound includes studies on their anticonvulsant activity. For instance, a specific compound improved all experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a promising lead for anticonvulsant research (El Kayal et al., 2019).
Antimicrobial Effects
- Development of Antimicrobial Agents: Synthesized derivatives have been screened for antimicrobial activity, particularly against bacteria like S.aureus and E.coli. The structural and spectral analysis supports their potential as antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antiviral Activities
- Investigation in Antiviral Properties: Some derivatives of this compound were evaluated for their antiviral activity, showing distinct effectiveness against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(diethylamino)propyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN4O3/c1-3-23(4-2)11-6-10-21-17(25)7-5-12-24-18(26)15-13-14(20)8-9-16(15)22-19(24)27/h8-9,13H,3-7,10-12H2,1-2H3,(H,21,25)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWRICDXVMUVPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(diethylamino)propyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)
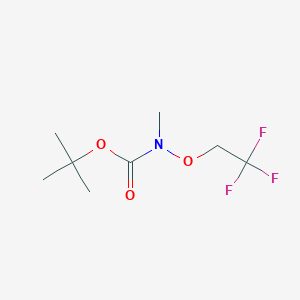
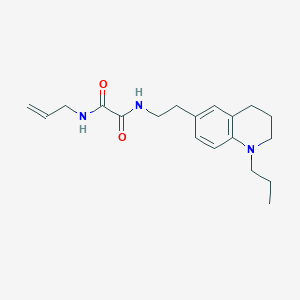
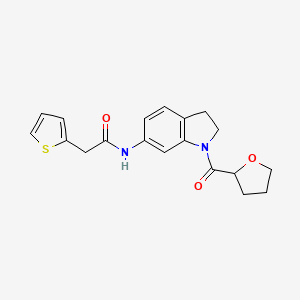
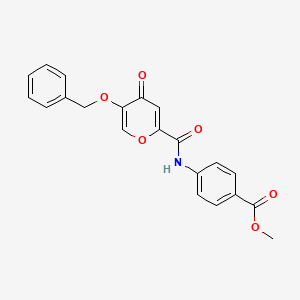
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
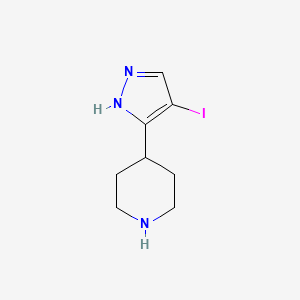
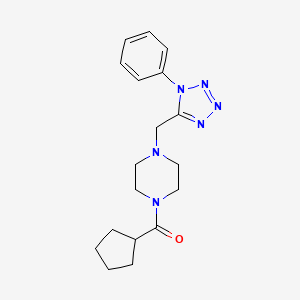
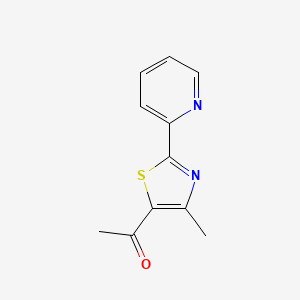
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
